molecular formula C7H4Cl2FNO B1409341 3,4-Dichloro-2-fluorobenzamide CAS No. 1806349-59-6

3,4-Dichloro-2-fluorobenzamide

Cat. No. B1409341
M. Wt: 208.01 g/mol
InChI Key: GYSPDFZIDCAYSN-UHFFFAOYSA-N
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Description

“3,4-Dichloro-2-fluorobenzamide” is a chemical compound with the molecular formula C7H4Cl2FNO . It has a molecular weight of 208.01 g/mol . This compound is used in various scientific experiments.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dichloro-3,5-difluorobenzonic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . A similar approach might be applicable to the synthesis of “3,4-Dichloro-2-fluorobenzamide”.

Scientific Research Applications

Charge Density Analysis

A significant application of derivatives close to "3,4-Dichloro-2-fluorobenzamide" involves the study of charge density distributions in molecular crystals. For instance, research on compounds like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide has highlighted the role of short Cl···F and F···F interactions. These studies, conducted through high-resolution X-ray diffraction, offer insights into the attractive and repulsive nature of intermolecular interactions, which are crucial for understanding the properties of materials and designing new molecules with desired characteristics (Hathwar & Row, 2011).

Crystal Structures and Molecular Conformation

Another area of application is the elucidation of crystal structures of compounds containing the fluorobenzamide moiety. Studies on various N-(arylsulfonyl)-4-fluorobenzamides have described their molecular conformations, which are essential for understanding molecular interactions and designing compounds with specific physical properties (Suchetan et al., 2016).

Synthetic Route Development

In the field of synthetic chemistry, research has been conducted to develop practical and scalable synthetic routes for compounds like (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, which are important for pharmaceutical applications. These studies aim to improve the efficiency and sustainability of chemical synthesis processes (Yoshida et al., 2014).

Antimicrobial Applications

Compounds with a fluorobenzamide structure have also been investigated for their antimicrobial properties. For example, derivatives synthesized via microwave methods have shown promising activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Desai et al., 2013).

Fluorogenic Chemical Biology Tools

Furthermore, fluorobenzamides have been utilized in creating fluorogenic probes for bioorthogonal chemistry applications. These probes enable sensitive detection of biological phenomena, demonstrating the versatility of fluorobenzamide derivatives in both chemical and biological research (Favre et al., 2018).

properties

IUPAC Name

3,4-dichloro-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSPDFZIDCAYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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